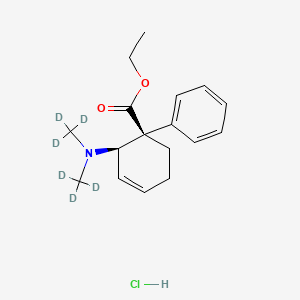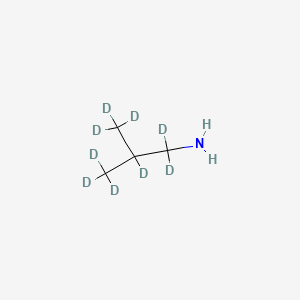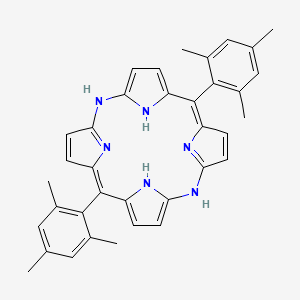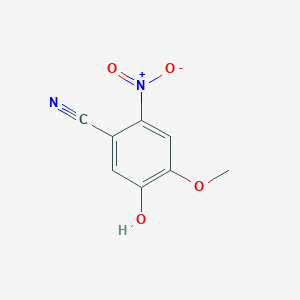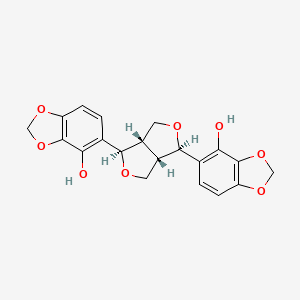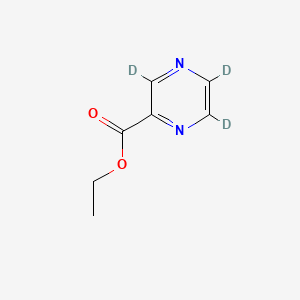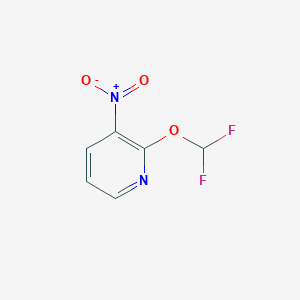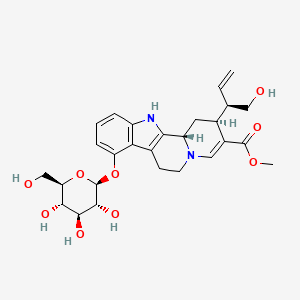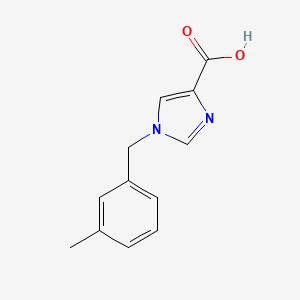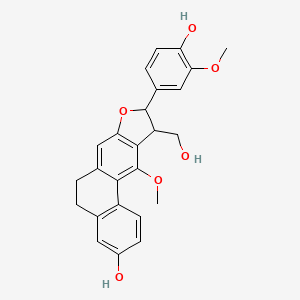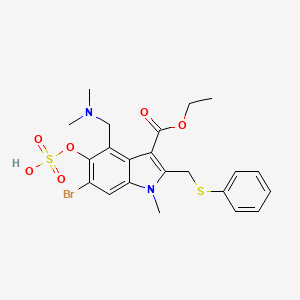![molecular formula C14H15N3O B13444816 alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is a synthetic compound known for its immunomodulatory properties. It is an imidazoquinoline derivative that acts as a potent agonist for toll-like receptors 7 and 8 (TLR7/8).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones, Marckwald synthesis, and amino nitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated for its potential in treating skin cancers, viral infections, and other immune-related conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The compound exerts its effects by activating toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response. Upon activation, these receptors trigger a cascade of signaling pathways that lead to the production of cytokines and other immune mediators. This results in the activation of dendritic cells, macrophages, and other immune cells, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is unique due to its dual activation of TLR7 and TLR8, which provides a broader range of immune responses compared to compounds that target only one receptor. This dual activation enhances its potential efficacy in treating various immune-related conditions .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-imidazo[4,5-c]quinolin-1-yl-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15N3O/c1-14(2,18)8-17-9-16-12-7-15-11-6-4-3-5-10(11)13(12)17/h3-7,9,18H,8H2,1-2H3 |
InChI Key |
UMQBYMZQRMURMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


